![molecular formula C21H15Cl2N5O4S B2712265 2-[[5-(2,4-dichlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide CAS No. 361155-74-0](/img/no-structure.png)
2-[[5-(2,4-dichlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[5-(2,4-dichlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a useful research compound. Its molecular formula is C21H15Cl2N5O4S and its molecular weight is 504.34. The purity is usually 95%.
BenchChem offers high-quality 2-[[5-(2,4-dichlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[[5-(2,4-dichlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antitumor and Antibacterial Potential
The compound has been investigated for its potential as an inhibitor of thymidylate synthase, a key enzyme in DNA synthesis. It shows promise as an antitumor and antibacterial agent. Studies have demonstrated that certain analogues of this compound, particularly those with specific substituents, exhibit significant potency against human thymidylate synthase, indicating potential efficacy in cancer treatment. Additionally, these compounds have been evaluated against various bacterial strains, suggesting their utility as antibacterial agents (Gangjee et al., 1996); (Gangjee et al., 1997).
Crystal Structure Analysis
The crystal structures of compounds related to this chemical have been analyzed to understand their conformation and molecular interactions. Such studies are crucial for drug design, helping to predict how these molecules might interact with biological targets (Subasri et al., 2016); (Subasri et al., 2017).
Synthesis and Characterization
Various derivatives of this compound have been synthesized and characterized, exploring their potential in medicinal chemistry. These studies focus on creating new molecules with potentially improved therapeutic profiles and understanding their chemical properties (Elian et al., 2014); (Taylor & Patel, 1992).
Antimicrobial and Anticancer Activities
Several studies have focused on evaluating the antimicrobial and anticancer activities of this compound and its derivatives. These evaluations are crucial in determining the potential clinical applications of these molecules. Some derivatives have shown promising results in inhibiting the growth of cancer cells and combating bacterial infections (Alqasoumi et al., 2009); (Hafez et al., 2016).
Drug Design and Development
This compound serves as a template for the design and synthesis of new drugs. Research in this area involves modifying the molecular structure to enhance efficacy, reduce toxicity, and improve pharmacokinetic properties. The goal is to develop novel therapeutic agents for various diseases, including cancer and bacterial infections (Gangjee et al., 2007); (Ghorab et al., 2015).
Eigenschaften
CAS-Nummer |
361155-74-0 |
|---|---|
Produktname |
2-[[5-(2,4-dichlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide |
Molekularformel |
C21H15Cl2N5O4S |
Molekulargewicht |
504.34 |
IUPAC-Name |
2-[[5-(2,4-dichlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide |
InChI |
InChI=1S/C21H15Cl2N5O4S/c22-11-1-3-15(14(23)7-11)28-20(30)13-9-24-27-19(13)26-21(28)33-10-18(29)25-12-2-4-16-17(8-12)32-6-5-31-16/h1-4,7-9H,5-6,10H2,(H,24,27)(H,25,29) |
InChI-Schlüssel |
UPCCSQLYBSWGIV-UHFFFAOYSA-N |
SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NC4=C(C=NN4)C(=O)N3C5=C(C=C(C=C5)Cl)Cl |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]-2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]ethanone](/img/structure/B2712183.png)
![[1-(3-Methoxypyridin-2-yl)cyclopropyl]methanamine](/img/structure/B2712185.png)
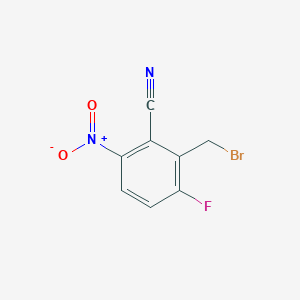
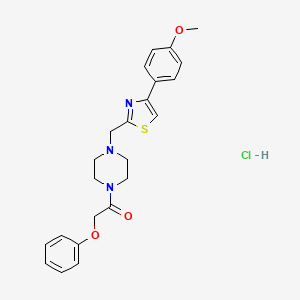
![7-Methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2712191.png)
![Cyclopropyl(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2712192.png)
![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-methoxyphenyl)urea](/img/structure/B2712193.png)

![3-Methoxy-N-methyl-N-[[1-(1,2,4-oxadiazol-3-ylmethyl)piperidin-4-yl]methyl]pyrazin-2-amine](/img/structure/B2712195.png)
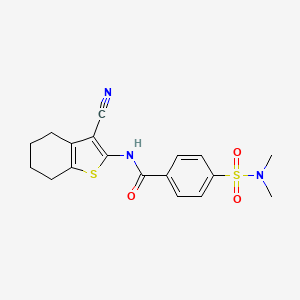
![1-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}-5-methyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2712197.png)
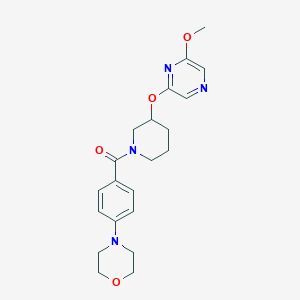
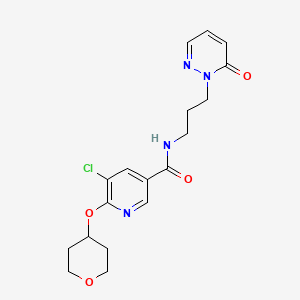
![7-(3-chloro-2-methylphenyl)-2-(2-chloro-6-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2712203.png)